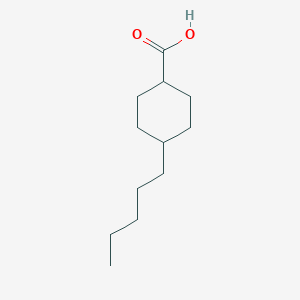
4-戊基环己烷羧酸
描述
4-Pentylcyclohexanecarboxylic acid is a compound that can be associated with cyclohexane derivatives, which are often studied for their potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 4-pentylcyclohexanecarboxylic acid, they do provide insights into related cyclohexane derivatives and their synthesis, which can be informative for understanding the chemical behavior and synthesis of 4-pentylcyclohexanecarboxylic acid.
Synthesis Analysis
The synthesis of cyclohexane derivatives can involve various strategies, including ring-closing metathesis and diastereoselective Grignard reactions, as demonstrated in the synthesis of a functionalized cyclohexene skeleton related to GS4104 . Another approach involves the use of a gas chromatograph/mass spectrometer for the characterization of 4-hydroxycyclohexane-1-carboxylic acid, which was isolated from urine samples . These methods highlight the diverse synthetic routes that can be applied to cyclohexane derivatives, which may be relevant for the synthesis of 4-pentylcyclohexanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be elucidated using techniques such as NMR and mass spectrometry. For instance, the structure of 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate was determined using direct methods and refined using observed reflections, providing insights into the liquid crystalline behavior of the compound . Such structural analyses are crucial for understanding the properties and potential applications of cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of 4'-bromobiphenyl-4-carboxylic acid involved acetylation and haloform reaction, with a high total yield of 95% . These reactions demonstrate the chemical reactivity of the cyclohexane ring and its substituents, which is relevant for the modification and synthesis of compounds like 4-pentylcyclohexanecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the crystal structure of 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate revealed a layered packing and imbrication along the axes, which is related to its liquid crystalline behavior . Understanding these properties is essential for the development of new materials and drugs based on cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid.
科学研究应用
合成和结构分析
4-戊基环己烷羧酸参与了各种化合物的合成和结构分析。例如,它已被用于从 β-蒎烯合成新的单萜衍生物,从而产生在有机化学和材料科学中具有潜在应用的化合物 (Zhan, 2005)。
液晶研究
该化合物在液晶领域发挥着重要作用。它已被用于合成多环一酯基芳香醛,这些芳香醛形成具有各种中间相和织构的液晶,表明其在材料科学和显示技术中的效用 (Min, 2007)。此外,研究还探讨了包括 4-戊基环己烷羧酸在内的液晶环己烷衍生物的高压相行为,揭示了在不同压力和温度下的独特性质 (Rübesamen & Schneider, 1993)。
生物合成研究
在生物合成研究中,4-戊基环己烷羧酸一直是研究对象,因为它在生产生物塑料和其他生物基材料方面具有潜力。例如,一项研究证明了使用工程化甲基营养单胞菌 OB3b 生物合成 4-羟基丁酸盐(一种关键的平台化学物质),其中 4-戊基环己烷羧酸衍生物可能发挥作用 (Nguyen & Lee, 2021)。
吸附材料开发
该化合物已用于开发可调节的聚合物吸附材料,这对于分馏模型环烷酸盐至关重要。该应用在环境修复和化学分离过程中具有重要意义 (Mohamed, Wilson, & Headley, 2013)。
有机酸中的相行为
研究还集中在类似化合物的酸度和相行为上,提供了对 4-戊基环己烷羧酸在各种化学过程中的化学性质和潜在应用的见解 (Wiberg, 2002)。
流感病毒研究
有趣的是,4-戊基环己烷羧酸的衍生物已被合成并评估了其对流感病毒唾液酸酶的抑制活性,表明了潜在的生物医学应用 (Kerrigan, Pritchard, Smith, & Stoodley, 2001)。
安全和危害
未来方向
“4-Pentylcyclohexanecarboxylic acid” has potential utility in the design of chemoresponsive soft matter using hydrogen-bonded liquid crystals . It can undergo a visually distinct phase transition to an isotropic phase in the presence of vapors of organoamines . This property could be leveraged in a range of health and safety-related contexts .
属性
IUPAC Name |
4-pentylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAXPQGTRTHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192061, DTXSID501275671 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylcyclohexanecarboxylic acid | |
CAS RN |
38792-89-1, 38289-29-1 | |
| Record name | 4-Pentylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylcyclohexylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38792-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Pent-1-yl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Pentylcyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Pentylcyclohexanecarboxylic acid particularly interesting for wastewater treatment?
A: 4-Pentylcyclohexanecarboxylic acid belongs to a class of compounds called naphthenic acids, which are commonly found in oil sands process water. [] These acids pose environmental concerns, and research suggests that modified nanomaterials could offer a solution. One study explored using β-cyclodextrin grafted nanopyroxenes for the selective removal of organic compounds like 4-Pentylcyclohexanecarboxylic acid from wastewater. [] This approach leverages the ability of β-cyclodextrin to form inclusion complexes with specific molecules, potentially enabling targeted removal of pollutants from water.
Q2: How does the structure of 4-Pentylcyclohexanecarboxylic acid influence its interaction with β-cyclodextrin?
A: The interaction between 4-Pentylcyclohexanecarboxylic acid and β-cyclodextrin is primarily driven by hydrophobic effects. [] β-cyclodextrin possesses a hydrophobic cavity, while 4-Pentylcyclohexanecarboxylic acid has a hydrophobic pentyl chain. This structural compatibility allows the pentyl chain to be partially or fully encapsulated within the β-cyclodextrin cavity, forming an inclusion complex. [] The strength of this interaction, and thus the effectiveness of removal, is influenced by factors such as the size and shape of the guest molecule, as well as the temperature and pH of the solution.
Q3: How do researchers study the binding interactions between 4-Pentylcyclohexanecarboxylic acid and β-cyclodextrin?
A: Researchers utilize a combination of experimental and computational techniques to understand these interactions. For instance, the spectral displacement technique helps determine the equilibrium binding constants of complexes formed between β-cyclodextrin and 4-Pentylcyclohexanecarboxylic acid at various temperatures. [] This data allows for the calculation of thermodynamic parameters like changes in enthalpy, entropy, and Gibbs free energy, providing insights into the spontaneity and energy changes associated with complex formation.
Q4: Beyond wastewater treatment, are there other potential applications for 4-Pentylcyclohexanecarboxylic acid?
A: Yes, 4-Pentylcyclohexanecarboxylic acid serves as a key intermediate in the synthesis of liquid crystal compounds. [] Specifically, it's used to build multi-ring systems containing ethylene linkages, which are crucial for the unique properties exhibited by liquid crystals. This highlights the versatility of 4-Pentylcyclohexanecarboxylic acid in contributing to diverse fields, from environmental remediation to materials science.
Q5: What are the limitations of current methods for removing 4-Pentylcyclohexanecarboxylic acid and similar compounds from wastewater?
A: Traditional methods like granular activated carbon (GAC) and chitosan sorbents often lack the desired molecular selectivity for efficient removal of specific naphthenic acids like 4-Pentylcyclohexanecarboxylic acid. [] This lack of selectivity can lead to co-adsorption of other compounds, reducing the efficiency and potentially leading to the need for more frequent regeneration of the sorbent material. Therefore, there's a growing need for more selective and efficient methods like the β-cyclodextrin-based polymeric sorbents to address the challenges posed by these complex wastewater streams.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

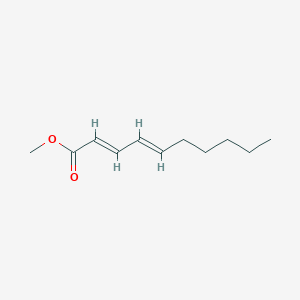
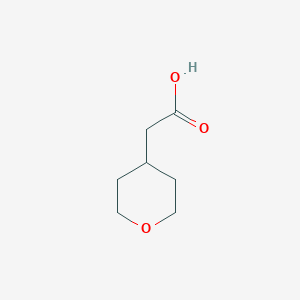

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
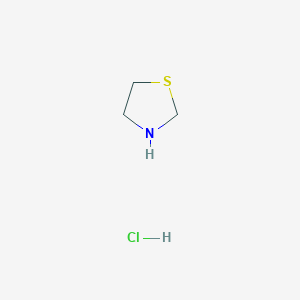
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
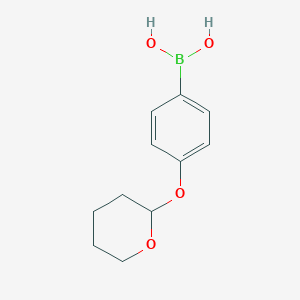
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
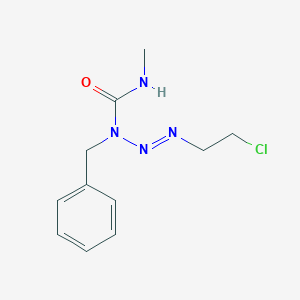
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
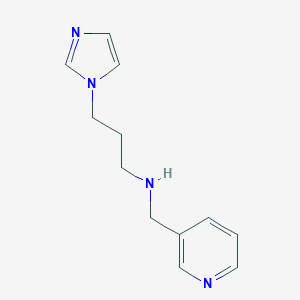
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)